molecular formula C14H14N2O3 B2747424 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid CAS No. 2310156-01-3

6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid

Cat. No.: B2747424
CAS No.: 2310156-01-3
M. Wt: 258.277
InChI Key: PWDOMXDCPFLDBQ-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid is a heterocyclic compound that features an imidazo-oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-methylphenyl-substituted intermediates with suitable reagents can lead to the formation of the desired imidazo-oxazine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo-oxazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 6-(4-methylphenyl)-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid apart is its specific substitution pattern and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-(4-methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-2-4-10(5-3-9)12-6-16-8-15-13(14(17)18)11(16)7-19-12/h2-5,8,12H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOMXDCPFLDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN3C=NC(=C3CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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